molecular formula C5H10O B044139 2-Methylbutyraldehyde CAS No. 96-17-3

2-Methylbutyraldehyde

Cat. No.: B044139
CAS No.: 96-17-3
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-UHFFFAOYSA-N
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Description

2-Methylbutyraldehyde (CAS 96-17-3), also known as 2-methylbutanal, is a branched-chain aldehyde with the molecular formula C₅H₁₀O. It is characterized by a pungent, fruity aroma and is widely recognized as a key flavor compound in foods such as baked goods, dairy products (e.g., whole milk powder), and fermented soybeans . Its boiling point is approximately 92–94°C, and it has a density of 0.804 g/mL at 25°C . This compound is generated through multiple pathways, including Strecker degradation of amino acids (e.g., isoleucine) during food processing , thermal decomposition of organic materials , and chemical reactions in industrial processes like rubber vulcanization .

Preparation Methods

Chemical Reactions Analysis

2-Methylbutyraldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Overview
2-Methylbutyraldehyde serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other compounds.

Key Reactions

  • Synthesis of Amino Compounds : It can be used to synthesize 2-amino-3-cyanopyridine derivatives through multicomponent condensation reactions with different reactants .
  • Volatile Oil Component : As a volatile oil component, it contributes to the aroma profiles in various products, particularly in the food industry .

Flavor and Fragrance Industry

Applications
this compound is extensively used in the flavor and fragrance industry. It is noted for its pleasant aroma reminiscent of cocoa, coffee, and nuts.

Usage Examples

  • Flavor Enhancer : It enhances the flavor profiles of cocoa, coffee, wine, and nut products by providing lift to woody and cocoa topnote complexes .
  • Food Safety : Studies indicate that it is generally recognized as safe (GRAS) when used in food applications, with no significant adverse effects reported at typical usage levels .

Biological Research

Role in Microbial Metabolism
Recent studies have highlighted the role of this compound in microbial metabolism. For instance, it has been identified as a precursor used by certain bacteria, such as Staphylococcus aureus, for synthesizing essential metabolites .

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities. Specifically, pentaketide compounds derived from it have shown potential against soil-borne fungi .

Toxicological Studies

Safety Assessments
Toxicological assessments have been conducted to evaluate the safety of this compound for human exposure. The No Observed Adverse Effect Level (NOAEL) has been established at 1310 mg/kg/day based on studies involving repeated doses in animal models .

Skin Sensitization
Tests have shown that this compound does not present a significant risk for skin sensitization at concentrations commonly used in consumer products .

Mechanism of Action

The mechanism of action of 2-methylbutyraldehyde involves its role as a precursor in various biochemical pathways. For example, in Staphylococcus aureus, the enzyme acyl-CoA synthetase MbcS utilizes this compound as a precursor in the synthesis of branched-chain fatty acids . These fatty acids are crucial for bacterial growth and virulence.

Comparison with Similar Compounds

Structural and Functional Group Analogues

2-Methylbutyraldehyde belongs to the aldehyde family, which includes both short-chain (C3–C6) and medium-chain (C7–C9) compounds. Below is a comparative analysis with structurally and functionally related aldehydes:

Table 1: Key Properties of this compound and Analogous Aldehydes

Compound Molecular Formula Source/Formation Pathway Aroma Profile Reactivity/Applications
This compound C₅H₁₀O Strecker degradation (isoleucine), thermal decomposition, rubber vulcanization Baked, fruity, nutty High reactivity in hydrazone formation (65x faster than benzaldehyde)
Isovaleraldehyde C₅H₁₀O Strecker degradation (leucine), microbial action Pungent, rancid, cheese-like Contributes to off-flavors in seafood
Isobutyraldehyde C₄H₈O Browning reactions in meat, oxidation Sweet, green, malty Intermediate in pharmaceuticals; slower hydrazone formation than this compound
Hexanal C₆H₁₂O Lipid oxidation in grains, nuts Grassy, fatty Marker for rancidity in foods; higher aroma threshold than this compound
Nonanal C₉H₁₈O Oxidation of oleic acid Citrus, floral Used in perfumery; less reactive than short-chain aldehydes
Butyraldehyde C₄H₈O Fermentation, lipid degradation Spicy, caramel Faster hydrazone formation than this compound ; off-flavors in fish cakes

Aroma Contribution and Flavor Dynamics

  • This compound contributes to desirable baked and fruity notes in specialty malts, chocolate, and coffee . However, in seafood (e.g., scallops), it is associated with unpleasant odors due to lipid oxidation and amino acid degradation .
  • Isovaleraldehyde and 3-Methylbutyraldehyde (a positional isomer) exhibit similar formation pathways but differ in aroma: isovaleraldehyde is linked to rancidity, while 3-methylbutyraldehyde arises from valine degradation .
  • Hexanal and Nonanal are longer-chain aldehydes with higher aroma thresholds, imparting grassy or citrus notes in contrast to the intense sweetness of this compound .

Reactivity and Stability

  • Hydrazone Formation : this compound reacts 65x faster with hydrazines than benzaldehyde due to reduced conjugation in its alkyl structure . Butyraldehyde, however, reacts even faster due to its shorter chain .
  • Thermal Decomposition: this compound undergoes retro-ene reactions at high temperatures, producing propene and acetone, whereas 2-pentanone decomposes into ethylene and acetic acid .
  • Oxidative Stability: Compared to unsaturated aldehydes (e.g., (E)-2-nonenal), this compound is less prone to oxidation but more volatile than nonanal .

Industrial and Analytical Relevance

  • Food Industry : this compound enhances sweetness in high-pressure-processed clams but degrades fish cake quality at elevated sterilization temperatures .
  • Tobacco Products : It is detected in heated tobacco aerosols at 54.7 µg/g, contributing to fruity undertones .
  • Rubber Manufacturing : Formed during vulcanization, it is absent in raw materials but emerges as a byproduct of chemical reactions .
  • Detection Methods : Rapid identification is achieved via chemi-ionization TOF-MS (detection limit: 0.1 µg/L) and GC-IMS .

Biological Activity

2-Methylbutyraldehyde (C5H10O), also known as 2-methylbutanal, is a branched-chain aldehyde that has garnered interest due to its various biological activities and applications. This article explores its biological activity, including toxicological data, metabolic pathways, and potential applications in different fields.

  • Molecular Formula : C5H10O
  • Molecular Weight : 86.13 g/mol
  • Structure :
    • This compound is characterized by a methyl group attached to the second carbon of a butanal chain.

Toxicological Profile

The toxicological evaluation of this compound indicates that it does not present significant genotoxic risks. A study conducted on male NMRI mice demonstrated that even at high doses (up to 100 mg/kg), there was no statistically significant increase in micronucleated polychromatic erythrocytes, suggesting a lack of clastogenic effects . Furthermore, the No Observed Adverse Effect Level (NOAEL) was determined to be 1310 mg/kg/day based on long-term exposure studies, indicating a relatively safe profile for repeated exposure .

Metabolism and Biochemical Pathways

This compound is metabolized primarily through oxidation to form 2-methylbutyric acid. This pathway is crucial as the acid form may participate in various biochemical processes within organisms. The aldehyde can also undergo conjugation reactions with glutathione, which aids in detoxification .

Environmental Impact and Atmospheric Chemistry

The compound is emitted from various biogenic sources and is subject to atmospheric degradation through reactions with hydroxyl radicals and chlorine atoms. The degradation products can include secondary pollutants, which can influence local air quality . The rate coefficients for these reactions have been studied, providing insights into its environmental persistence and reactivity.

Case Study: Toxicity Assessment in Mice

A comprehensive study assessed the toxicity of this compound in NMRI mice. The results indicated that:

  • No significant adverse effects were observed at doses below the NOAEL.
  • The compound did not induce genotoxicity or carcinogenic effects under the conditions tested.
  • The systemic exposure levels were significantly lower than the established thresholds for safety .

Case Study: Environmental Behavior

Research on the atmospheric behavior of this compound highlighted its role as a precursor to secondary pollutants in urban environments. It was found that:

  • The compound reacts rapidly with OH radicals during daylight, contributing to tropospheric chemistry.
  • Its photolysis under UV light leads to the formation of various products that can impact air quality .

Data Tables

Parameter Value
Molecular Weight86.13 g/mol
NOAEL (Toxicity)1310 mg/kg/day
GenotoxicityNot significant
Environmental PersistenceModerate

Q & A

Basic Research Questions

Q. What are the common analytical methods for quantifying 2-methylbutyraldehyde in complex matrices (e.g., food, biological samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used. For example, linearity (r² > 99%) and recovery rates (>90%) for this compound in blueberry volatiles were validated using purge-and-trap (P&T) methods, with detection limits as low as μg/L . In food aroma studies, principal component analysis (PCA) of GC-MS data helps distinguish dominant aldehydes like this compound in mushroom and fermented sauces .

Q. How is this compound synthesized in microbial systems?

  • Methodological Answer : Branched-chain aldehydes like this compound are produced via α-keto acid decarboxylation. In Saccharomyces cerevisiae, enzymes such as phenylpyruvate decarboxylase (encoded by ARO10) convert α-keto acids to aldehydes. For bacterial systems, Staphylococcus aureus utilizes MbcS, an acyl-CoA synthetase, to activate aldehyde precursors for branched-chain fatty acid synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : this compound is flammable (Flam. Liq. classification) and causes eye irritation. Use fume hoods, flame-resistant containers, and personal protective equipment (PPE). Safety data sheets (SDS) recommend strict control as an intermediate, avoiding release into aquatic environments (Aquatic Chronic 2 hazard) .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between experimental and theoretical kinetics of this compound thermal decomposition?

  • Methodological Answer : At 1150 K, MP2/6-31G(d)-level calculations revealed a two-step retro-ene mechanism: (1) formation of ethene and 1-propanol via a six-membered transition state (TS), and (2) keto-enol tautomerization to propanal. Theoretical rate constants matched experimental values within 10%, validating the synchronous, concerted mechanism. Discrepancies arise in TS energy barriers when comparing β-hydroxy analogs (e.g., 3-hydroxy-2-methylpropanal) due to steric effects .

Q. What role does this compound play in bacterial virulence, and how can this be experimentally validated?

  • Methodological Answer : In Staphylococcus aureus, MbcS-dependent incorporation of this compound into branched-chain fatty acids (BCFAs) is critical for membrane fluidity and virulence. Knockout strains lacking mbcS show reduced BCFA levels, which can be rescued by exogenous aldehyde supplementation. LC-MS/MS lipidomics and growth assays under stress (e.g., low pH) validate functional roles .

Q. How can researchers resolve contradictions in reported odor thresholds of this compound across sensory studies?

  • Methodological Answer : Variations arise from matrix effects (e.g., food vs. air) and receptor interactions. Calcium-sensing receptor (CaSR) assays show this compound modulates taste perception at sub-μM levels. Standardize protocols using orthonasal olfactometry with controlled humidity/temperature and reference compounds (e.g., ethyl acetate) to minimize bias .

Q. What experimental designs are optimal for studying this compound’s stability during food processing?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and oxygen exposure, monitored via HS-SPME-GC-MS. For example, in fermented sauces, this compound degrades into Strecker aldehydes (e.g., 3-methylbutanal) under high heat. Pair kinetic modeling (Arrhenius plots) with sensory panels to correlate chemical stability with aroma loss .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on this compound’s environmental persistence?

  • Methodological Answer : Discrepancies stem from differing test conditions (e.g., soil vs. aquatic systems). Use OECD 301B biodegradability assays under standardized conditions (e.g., 20°C, aerobic). Compare half-lives in controlled microcosms with computational QSAR models to identify key degradation pathways (e.g., photolysis vs. microbial oxidation) .

Q. What statistical approaches are recommended for multivariate analysis of this compound in metabolomic datasets?

  • Methodological Answer : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish aldehyde contributions across samples. For example, in Morchella mushrooms, PCA loadings highlighted this compound as a key aroma discriminant. Use permutation tests (≥1000 iterations) to validate model robustness and avoid overfitting .

Q. Interdisciplinary Applications

Q. How can this compound be integrated into flavor modulation studies involving human sensory receptors?

  • Methodological Answer : Combine CaSR heterologous expression assays (e.g., HEK293 cells) with psychophysical taste tests. Dose-response curves for this compound (0.1–100 μM) reveal umami enhancement. Cross-validate with NMR structural studies to map receptor-binding motifs .

Q. What methodologies bridge computational chemistry and experimental enzymology in optimizing this compound biosynthesis?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict enzyme-substrate interactions (e.g., MbcS with this compound). Validate via site-directed mutagenesis and kinetic assays (e.g., Km, Vmax). Compare with G3-level thermochemical data to refine transition state models .

Properties

IUPAC Name

2-methylbutanal
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InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BYGQBDHUGHBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID2021818
Record name 2-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid
Record name Butanal, 2-methyl-
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Boiling Point

90.00 to 93.00 °C. @ 760.00 mm Hg
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Density

0.799-0.804
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Vapor Pressure

47.4 [mmHg]
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CAS No.

96-17-3, 57456-98-1
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Record name 2-METHYLBUTYRALDEHYDE
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Record name (±)-2-Methylbutanal
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Melting Point

91.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylbutyraldehyde
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